1,2-Difluoro-4-propoxybenzene

Liquid Crystal Display Dielectric Anisotropy VA Mode

1,2-Difluoro-4-propoxybenzene (CAS 949027-32-1) is a vicinal difluoro-substituted aromatic ether with the molecular formula C₉H₁₀F₂O and a molecular weight of 172.17 g/mol. It is a colorless liquid with a predicted boiling point of 193.9±20.0°C and a predicted density of 1.111±0.06 g/cm³.

Molecular Formula C9H10F2O
Molecular Weight 172.17 g/mol
Cat. No. B8587949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Difluoro-4-propoxybenzene
Molecular FormulaC9H10F2O
Molecular Weight172.17 g/mol
Structural Identifiers
SMILESCCCOC1=CC(=C(C=C1)F)F
InChIInChI=1S/C9H10F2O/c1-2-5-12-7-3-4-8(10)9(11)6-7/h3-4,6H,2,5H2,1H3
InChIKeyOGRHXLLYDAWAJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Difluoro-4-propoxybenzene: Procurement-Grade Chemical Profile and Core Specifications


1,2-Difluoro-4-propoxybenzene (CAS 949027-32-1) is a vicinal difluoro-substituted aromatic ether with the molecular formula C₉H₁₀F₂O and a molecular weight of 172.17 g/mol . It is a colorless liquid with a predicted boiling point of 193.9±20.0°C and a predicted density of 1.111±0.06 g/cm³ [1]. The compound serves as a critical building block in the synthesis of liquid crystal materials, particularly those exhibiting negative dielectric anisotropy for vertically aligned (VA) display modes [2]. Its substitution pattern—fluorine atoms at the 1- and 2-positions and a propoxy group at the 4-position—imparts distinct electronic and steric properties that differentiate it from positional isomers and non-fluorinated analogs [3].

Why 1,2-Difluoro-4-propoxybenzene Cannot Be Replaced by Positional Isomers or Non-Fluorinated Analogs


The specific substitution pattern of 1,2-difluoro-4-propoxybenzene is not arbitrary; it directly dictates the sign and magnitude of dielectric anisotropy in liquid crystal formulations [1]. In VA mode displays, a negative dielectric anisotropy is essential for proper molecular alignment and electro-optical performance [2]. The vicinal difluoro substitution at the 1,2-positions is critical for achieving this property, while the 4-propoxy group provides the necessary molecular polarizability and influences phase transition temperatures [3]. Substituting with a positional isomer (e.g., 1,2-difluoro-3-propoxybenzene) or a non-fluorinated alkoxybenzene would fundamentally alter the dipole moment orientation, leading to positive dielectric anisotropy or reduced negative values, rendering the material unsuitable for VA mixtures [4]. The evidence below quantifies these differentiation points.

Quantitative Differentiation of 1,2-Difluoro-4-propoxybenzene: Head-to-Head Evidence for Procurement Decisions


Dielectric Anisotropy Sign and Magnitude: VA Mode Compatibility

1,2-Difluoro-4-propoxybenzene, as a core building block for liquid crystal compounds containing the 2,3-difluoro-1,4-phenylene moiety, yields a negative dielectric anisotropy (Δε < 0), which is required for vertically aligned (VA) mode displays [1]. In contrast, non-fluorinated alkoxybenzene analogs typically yield positive Δε values, making them incompatible with VA mode operation [2]. The magnitude of the negative Δε is reported to be large for compounds incorporating this structural unit, with specific values for fully elaborated liquid crystal molecules reaching -4 to -6 [3].

Liquid Crystal Display Dielectric Anisotropy VA Mode

Vicinal Fluorination Impact on Viscosity and Switching Speed

Liquid crystal media containing the 2,3-difluoro-1,4-phenylene structural unit—for which 1,2-difluoro-4-propoxybenzene is a direct precursor—are distinguished by very low viscosity, leading to faster switching times compared to formulations using non-fluorinated or mono-fluorinated phenylene units [1]. While exact viscosity values for the free precursor are not reported in public literature, the class-level benefit is well-documented: difluoro substitution reduces rotational viscosity by approximately 20-30% relative to mono-fluoro analogs in comparable molecular frameworks [2].

Liquid Crystal Viscosity Switching Time

Positional Isomer Differentiation: 1,2-Difluoro-4-propoxybenzene vs. 1,2-Difluoro-3-propoxybenzene

The 1,2-difluoro-4-propoxybenzene (4-propoxy) isomer is specifically required for the synthesis of liquid crystal monomers with the 2,3-difluoro-1,4-phenylene core [1]. The 3-propoxy isomer (1,2-difluoro-3-propoxybenzene, CAS 124728-93-4) cannot be substituted because it leads to the 2,3-difluoro-1,3-phenylene pattern, which alters the molecular dipole orientation and reduces the magnitude of negative dielectric anisotropy [2]. No direct comparative dielectric data is publicly available, but the structural distinction is critical: the 1,4-disubstituted pattern is essential for proper molecular alignment in VA mode [3].

Regioisomer Liquid Crystal Intermediate Substitution Pattern

Commercial Availability and Purity Benchmarking

1,2-Difluoro-4-propoxybenzene is commercially available from multiple suppliers with a standard purity specification of 98% (HPLC) . In contrast, the 3-propoxy positional isomer (CAS 124728-93-4) is also available at 98% purity , indicating that both isomers are accessible at comparable quality grades. The differentiation lies in the specific substitution pattern rather than purity alone. The 4-propoxy isomer is specifically sourced for applications requiring the 1,4-disubstituted difluorophenyl core [1].

Chemical Procurement Purity Supplier Comparison

Procurement-Driven Application Scenarios for 1,2-Difluoro-4-propoxybenzene


Synthesis of Negative Dielectric Anisotropy Liquid Crystal Monomers for VA Mode Displays

1,2-Difluoro-4-propoxybenzene is a key intermediate for constructing the 2,3-difluoro-1,4-phenylene core found in modern VA mode liquid crystal monomers. The negative dielectric anisotropy (Δε < 0) imparted by this core is essential for proper molecular alignment in vertically aligned displays [1]. Procurement of this specific isomer ensures the correct dipole orientation and large negative Δε magnitude required for high-contrast, wide-viewing-angle LCD panels [2].

Formulation of Low-Viscosity Liquid Crystal Mixtures for Fast-Switching Displays

Liquid crystal media incorporating the 2,3-difluoro-1,4-phenylene unit exhibit very low viscosity, enabling faster electro-optical switching times compared to mixtures using mono-fluoro or non-fluorinated cores [1]. This makes 1,2-difluoro-4-propoxybenzene-derived monomers particularly valuable for high-refresh-rate applications, such as gaming monitors and advanced television displays [2].

Development of Smectic Liquid Crystal Phases with Enhanced Thermal Stability

The difluoro substitution pattern contributes to the stabilization of smectic phases with broad temperature ranges [1]. Compounds containing the 2,3-difluoro-1,4-phenylene structural unit—synthesized from 1,2-difluoro-4-propoxybenzene—are used to formulate smectic media with low viscosity and advantageous switching characteristics for specialized display and non-display applications [2].

Precursor for Fluorinated Building Blocks in Pharmaceutical Research

1,2-Difluoro-4-propoxybenzene serves as a versatile fluorinated aromatic building block for medicinal chemistry programs. It has been employed as a reactant in the synthesis of spiroindolinone derivatives with potential anti-proliferative activity [1]. The vicinal difluoro substitution pattern enhances metabolic stability and modulates lipophilicity, making it a valuable scaffold for lead optimization in drug discovery [2].

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